molecular formula C16H19N3O3S B2613196 N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pyridine-3-sulfonamide CAS No. 1798037-11-2

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pyridine-3-sulfonamide

Cat. No.: B2613196
CAS No.: 1798037-11-2
M. Wt: 333.41
InChI Key: YKEHUBQJZNXCAS-UHFFFAOYSA-N
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Description

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C16H19N3O3S and its molecular weight is 333.41. The purity is usually 95%.
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Scientific Research Applications

Structure-Based Discovery and Inhibitory Mechanisms

A structure-based discovery approach led to the identification of phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective RORγt inverse agonists. Optimization of structural elements, such as a polar set of amides and a perfluoroisopropyl group, achieved high selectivity and desirable pharmacokinetic properties. These compounds demonstrated significant inhibition of IL-17 production, showcasing their potential in immunomodulatory therapies (Duan et al., 2019).

Anticancer Activity

Compounds from sulfonamide-focused libraries were evaluated for their antitumor properties through cell-based screens. Notably, compounds E7010 and E7070, which disrupt tubulin polymerization and modulate cell cycle phases, respectively, advanced to clinical trials due to their potent cell cycle inhibitory effects in various cancer cell lines. This highlights the role of sulfonamides in developing novel anticancer agents by elucidating their gene expression changes and pharmacophore structures (Owa et al., 2002).

Synthesis and Molecular Modification

Research into the synthesis of novel sulfonamide compounds, such as N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, demonstrates the chemical versatility of these molecules. Through intramolecular cyclization and Mannich-type reactions, these studies provide a foundation for developing new molecules with potential therapeutic applications (Rozentsveig et al., 2013).

Enzyme Inhibition for Therapeutic Targets

The development of sulfonamidopyrrolidinones as selective factor Xa (fXa) inhibitors showcases the role of these compounds in antithrombotic therapy. Optimization of the central pyrrolidinone template for ligand presentation to fXa's S-1 and S-4 subsites resulted in potent inhibitors with significant selectivity, offering insights into novel anticoagulant therapies (Choi-Sledeski et al., 1999).

Properties

IUPAC Name

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-22-15-8-10-19(12-15)14-6-4-13(5-7-14)18-23(20,21)16-3-2-9-17-11-16/h2-7,9,11,15,18H,8,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEHUBQJZNXCAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.